molecular formula C7H8ClF3N2S B065246 4-(Trifluoromethyl)thiophenylhydrazine hydrochloride CAS No. 162258-86-8

4-(Trifluoromethyl)thiophenylhydrazine hydrochloride

Cat. No.: B065246
CAS No.: 162258-86-8
M. Wt: 244.67 g/mol
InChI Key: CTYHWWILICBYGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)thiophenylhydrazine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)thiophenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:

  • Dissolving 4-(Trifluoromethyl)thiophenylhydrazine in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thiophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenylhydrazine derivatives .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiophenylhydrazine hydrochloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)thiophenylhydrazine hydrochloride is unique due to the presence of both the trifluoromethyl and thiophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHWWILICBYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)SC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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